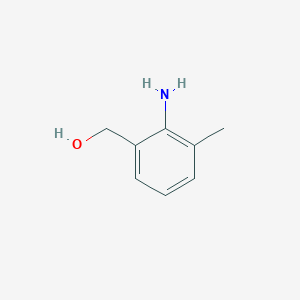

(2-Amino-3-methylphenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTCWZZOKOBJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341941 | |

| Record name | 2-Amino-3-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57772-50-6 | |

| Record name | 2-Amino-3-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Amino-3-methylphenyl)methanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Amino-3-methylphenyl)methanol, a key building block in organic synthesis. This document outlines its characteristics, synthesis, and analytical methodologies, serving as a vital resource for professionals in research and development.

Core Physical and Chemical Properties

This compound, also known as 2-Amino-3-methylbenzyl alcohol, is a solid organic compound.[1][2] It presents as a white to off-white solid, and requires storage in a dark place under an inert atmosphere at room temperature to maintain its stability.[1]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 57772-50-6 | [1][3][4] |

| Molecular Formula | C₈H₁₁NO | [1][3][5] |

| Molecular Weight | 137.18 g/mol | [1][3][5] |

| Melting Point | 67-69 °C | [1][2] |

| Boiling Point | 135-145 °C (at 12 Torr) | [1] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Slightly soluble in Chloroform | [1] |

| pKa | 14.48±0.10 (Predicted) | [1] |

| Density | 1.126±0.06 g/cm³ (Predicted) | [1] |

Synthesis Protocol

A common and effective method for the synthesis of this compound is the reduction of 2-amino-3-methylbenzoic acid using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).

Detailed Methodology

-

Preparation of Reactant Solution : A solution is prepared by dissolving 2-amino-3-methylbenzoic acid (8.5 mmol) in THF (24 mL) at room temperature.

-

Preparation of Reducing Agent Suspension : In a separate reaction vessel, a suspension of lithium aluminum hydride (20.4 mmol) in THF (10 mL) is prepared.

-

Reaction Execution : The 2-amino-3-methylbenzoic acid solution is added dropwise to the lithium aluminum hydride suspension over a period of 20 minutes. Following the addition, the reaction mixture is stirred at room temperature for an additional 3.5 hours.

-

Quenching : Upon completion, the reaction mixture is cooled to 0 °C and carefully quenched by the slow, dropwise addition of water (10 mL).

-

Work-up and Isolation : The resulting suspension is filtered through a celite plug and the filter cake is washed with ethyl acetate (100 mL). The organic phase is then washed with brine (30 mL), dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Analytical Characterization Protocols

The structural elucidation and purity assessment of this compound are typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation : A small amount of the this compound sample (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a commonly used solvent for this compound. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent to serve as an internal chemical shift reference (0 ppm).

-

Instrumentation and Data Acquisition : The prepared sample is transferred to an NMR tube and placed in the NMR spectrometer. For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a greater number of scans and a longer acquisition time are typically required. Proton decoupling is generally used during ¹³C NMR acquisition to simplify the spectrum to single peaks for each unique carbon atom.

-

Data Processing and Interpretation : The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shifts, integration (for ¹H NMR), and splitting patterns of the signals are analyzed to confirm the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

ATR-FTIR is a convenient method for analyzing solid samples directly with minimal preparation.

-

Instrument Preparation : The ATR crystal surface is cleaned thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and allowed to dry completely. A background spectrum of the clean, empty ATR crystal is collected.

-

Sample Analysis : A small amount of the solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface. A pressure clamp is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition and Analysis : The infrared spectrum of the sample is then recorded. The resulting spectrum, which is a plot of absorbance or transmittance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C-H, and C=C bonds.

Analytical Workflow Diagram

Caption: Analytical workflow for structural confirmation.

Safety Information

This compound is classified as an irritant.[1] The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

It is imperative to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Whitepaper: (2-Amino-3-methylphenyl)methanol (CAS No. 57772-50-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of (2-Amino-3-methylphenyl)methanol, CAS number 57772-50-6. It includes detailed information on its chemical and physical properties, a robust synthesis protocol, and its application as a key building block in the synthesis of substituted quinolines. This guide is intended to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry, facilitating its use in research and drug discovery programs.

Chemical and Physical Properties

This compound, also known as 2-amino-3-methylbenzyl alcohol, is a substituted aromatic amino alcohol. Its properties are summarized in the tables below.

General and Physical Data

| Property | Value | Source |

| CAS Number | 57772-50-6 | Multiple Sources |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 67-69 °C | [2][3] |

| Boiling Point | 291.8 °C at 760 mmHg | [4] |

| Density | 1.126 g/cm³ | [4] |

| Refractive Index | 1.601 | [4] |

| Flash Point | 130.3 °C | [4] |

Spectroscopic Data

| Spectrum Type | Key Peaks / Shifts | Source |

| ¹H NMR | Data available from suppliers like Sigma-Aldrich. | [5] |

| ¹³C NMR | Data available from SpectraBase. | [5] |

| Infrared (IR) | Data available from SpectraBase (FTIR and ATR). Characteristic peaks for O-H, N-H, C-H (aromatic and aliphatic), and C-O stretching are expected. | [5] |

| Mass Spectrometry | GC-MS data available from NIST. | [5] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from m-toluic acid. The first step involves the nitration of m-toluic acid followed by hydrogenation to yield 2-amino-3-methylbenzoic acid. The second step is the reduction of the carboxylic acid group to a primary alcohol.

Step 1: Synthesis of 2-Amino-3-methylbenzoic Acid

Reaction: Nitration of m-toluic acid followed by catalytic hydrogenation.

Experimental Protocol:

-

Nitration: m-Toluic acid is reacted with nitric acid to yield 2-nitro-3-methylbenzoic acid. The reaction is typically carried out at controlled temperatures to ensure regioselectivity.

-

Hydrogenation: The resulting 2-nitro-3-methylbenzoic acid (1 equivalent) is dissolved in a suitable solvent such as ethanol. A palladium on carbon catalyst (10% Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stirred at an elevated temperature (e.g., 60 °C) for several hours.

-

Work-up: Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield 2-amino-3-methylbenzoic acid.

Step 2: Reduction of 2-Amino-3-methylbenzoic Acid to this compound

Reaction: Reduction of the carboxylic acid using Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol:

-

Reaction Setup: A solution of 2-amino-3-methylbenzoic acid (1 equivalent) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The flask is cooled in an ice bath (0 °C). A solution of Lithium Aluminum Hydride (LiAlH₄) in THF is added dropwise to the stirred solution of the benzoic acid. An excess of LiAlH₄ is typically used.

-

Reaction Monitoring and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and finally more water, while maintaining a low temperature.

-

Work-up and Purification: The resulting suspension is filtered to remove the aluminum salts. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to afford pure this compound.[6][7]

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds. One notable application is in the synthesis of substituted quinolines.

Synthesis of Substituted Quinolines

The Friedländer annulation is a classic and efficient method for synthesizing quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This compound can be oxidized in situ to the corresponding 2-aminobenzaldehyde, which can then undergo a Friedländer reaction.

General Reaction Scheme:

This compound is first oxidized to 2-amino-3-methylbenzaldehyde. This intermediate then reacts with a ketone (e.g., acetone) in the presence of a catalyst to form the corresponding substituted quinoline.

This application highlights the utility of this compound in generating structurally diverse quinoline derivatives, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals.[4][8][9][10]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area.

GHS Hazard Statements

| Hazard Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Source: GHS classification data aggregated from multiple suppliers.[5]

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

Conclusion

This compound is a readily synthesizable and versatile building block for organic synthesis. Its well-defined properties and reactivity make it a valuable precursor for more complex molecules, particularly for the synthesis of substituted quinolines. This technical guide provides essential data and protocols to support its application in research and development.

References

- 1. rsc.org [rsc.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[ f]quinolines Using Tertiary Amines as the Vinyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (3-Amino-2-methylphenyl)methanol | C8H11NO | CID 577175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoline synthesis [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review | Bentham Science [eurekaselect.com]

(2-Amino-3-methylphenyl)methanol molecular structure and weight

An In-Depth Technical Guide to (2-Amino-3-methylphenyl)methanol

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound, a key building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular Structure and Properties

This compound, also known as 2-Amino-3-methylbenzyl alcohol, is an aromatic compound containing a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and a hydroxymethyl (-CH₂OH) group.

Molecular Structure:

-

Chemical Name: this compound

-

Synonyms: 2-Amino-3-methylbenzyl alcohol, 2-Amino-3-methylbenzenemethanol[1][2]

The structure consists of a phenylmethanol backbone with an amino group at position 2 and a methyl group at position 3 relative to the methanol substituent.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 137.18 g/mol | [1][2][3] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 67-69 °C | [2] |

| Boiling Point | 135-145 °C (at 12 Torr) | [2] |

| Density (Predicted) | 1.126 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.48 ± 0.10 | [2] |

| Solubility | Slightly soluble in Chloroform | [2] |

Experimental Protocols

This section details the methodologies for the synthesis and structural characterization of this compound.

Synthesis Protocol: Reduction of 2-Amino-3-methylbenzoic Acid

A common method for synthesizing this compound is the reduction of the corresponding carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2]

Materials:

-

2-Amino-3-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Deionized Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diatomaceous earth (Celite)

Procedure:

-

Preparation of Benzoic Acid Solution: Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in anhydrous THF at room temperature.

-

Preparation of Reducing Agent Suspension: In a separate reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (approx. 2.4 eq) in anhydrous THF.

-

Reduction Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the benzoic acid solution dropwise to the suspension over a period of 20-30 minutes, ensuring the temperature remains controlled.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water.

-

Workup and Extraction: Filter the resulting suspension through a pad of diatomaceous earth and wash the filter cake thoroughly with ethyl acetate.[2] Transfer the combined filtrate to a separatory funnel, wash with brine, dry the organic phase over anhydrous MgSO₄, and filter.

-

Isolation: Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound product. Further purification can be achieved by recrystallization if necessary.

Characterization Protocols

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is employed.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals include:

-

A singlet for the methyl group (-CH₃) protons.

-

A singlet or broad singlet for the alcohol (-OH) proton; its chemical shift is concentration-dependent.[4]

-

A singlet for the benzylic (-CH₂) protons.

-

A broad singlet for the amine (-NH₂) protons.[4]

-

Multiplets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring.

-

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Aromatic carbons typically appear in the 120-150 ppm region.[1] Eight distinct signals are expected, corresponding to the 8 carbon atoms in the molecule. Carbons attached to the nitrogen and oxygen atoms will be shifted accordingly.[5]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ from the alcohol group.

-

N-H Stretch: Two distinct peaks for the primary amine in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching).[5]

-

C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

N-H Scissoring: An absorption around 1550-1650 cm⁻¹.[5]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

-

C-N Stretch: An absorption for the aromatic amine between 1200-1350 cm⁻¹.[5]

-

2.2.3. Mass Spectrometry (MS)

-

Method: Electron Impact (EI) or Electrospray Ionization (ESI) are suitable methods. High-Resolution Mass Spectrometry (HRMS) is recommended for confirming the elemental composition.[6][7]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis:

-

The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight (137.18).

-

HRMS should confirm the molecular formula C₈H₁₁NO with high accuracy (typically within 5 ppm).[6]

-

Common fragmentation patterns for benzyl alcohols may include the loss of H₂O or the OH radical.

-

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 7. rsc.org [rsc.org]

Spectroscopic Data of (2-Amino-3-methylphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Amino-3-methylphenyl)methanol (CAS No: 57772-50-6), a valuable building block in synthetic and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural and electronic properties of this compound have been characterized using a suite of spectroscopic methods. The quantitative data from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Table 2: ¹³C NMR Spectroscopic Data for this compound

A definitive peak list from experimental ¹³C NMR data for this compound is not publicly available. A spectrum is noted to be available in the SpectraBase database.[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3250 (broad) | O-H stretch (alcohol), N-H stretch (primary amine) |

| 3100-3000 | Aromatic C-H stretch |

| 3000-2850 | Aliphatic C-H stretch (methyl and methylene) |

| 1650-1580 | N-H bend (primary amine) |

| 1600-1450 | Aromatic C=C stretch |

| 1335-1250 | Aromatic C-N stretch |

| 1250-1020 | C-O stretch (primary alcohol) |

| 910-665 (broad) | N-H wag (primary amine) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Relative Intensity |

| 137 | [M]⁺ | Data not available |

| 119 | [M-H₂O]⁺ | Top Peak |

| 118 | [M-H₂O-H]⁺ | 3rd Highest |

Data Interpretation and Structural Elucidation

The spectroscopic data provides key insights into the molecular structure of this compound.

-

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the methyl protons (CH₃), and the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups. The aromatic protons would likely appear as a complex multiplet in the aromatic region. The benzylic methylene protons would be a singlet, and the methyl protons would also present as a singlet. The amine and hydroxyl protons would appear as broad singlets.

-

¹³C NMR Spectrum: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments: two sp³-hybridized carbons (the methyl and methylene groups) and six sp²-hybridized carbons of the aromatic ring.

-

IR Spectrum: The infrared spectrum is characterized by broad absorption bands in the high-frequency region, indicative of O-H and N-H stretching vibrations. The presence of a primary amine is further supported by the N-H bending vibration. Aromatic C-H and C=C stretching bands confirm the presence of the benzene ring. The C-O stretching frequency is consistent with a primary alcohol.

-

Mass Spectrum: The mass spectrum shows a molecular ion peak at an m/z of 137, which corresponds to the molecular weight of the compound (137.18 g/mol ). The base peak at m/z 119 is likely due to the loss of a water molecule from the molecular ion, a common fragmentation pathway for benzyl alcohols.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amino alcohols like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, standard parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Synthesis of (2-Amino-3-methylphenyl)methanol from 2-nitro-3-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2-Amino-3-methylphenyl)methanol from its precursor, 2-nitro-3-methylbenzyl alcohol. The reduction of the aromatic nitro group is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This document details various established methodologies for this conversion, including catalytic hydrogenation and chemical reduction using metal-based reagents. Detailed experimental protocols, a comparative summary of quantitative data, and workflow visualizations are presented to assist researchers in the practical application of these methods. Furthermore, the role of the resulting aminobenzyl alcohol as a valuable building block in the synthesis of biologically active molecules is discussed.

Introduction

This compound is a key synthetic intermediate in the development of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive amino group and a primary alcohol, makes it a versatile building block for the construction of more complex molecular architectures, including heterocyclic scaffolds found in many kinase inhibitors and other therapeutic agents. The efficient and selective synthesis of this compound is therefore of significant interest to the medicinal chemistry community.

The primary route to this compound involves the reduction of the nitro group of 2-nitro-3-methylbenzyl alcohol. The choice of reduction method is crucial to ensure high yield and purity while preserving the benzylic alcohol functionality. This guide explores several common and effective methods for this transformation.

Synthesis Pathway

The core chemical transformation is the reduction of the nitro group in 2-nitro-3-methylbenzyl alcohol to an amine.

Caption: General reaction scheme for the synthesis of this compound.

Comparative Data of Reduction Methods

The selection of a specific reduction protocol can significantly impact the yield, purity, and scalability of the synthesis. Below is a summary of common methods with typical quantitative outcomes.

| Reduction Method | Reagents | Solvent | Typical Yield (%) | Remarks |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Ethanol or Methanol | >95 | High yielding and clean reaction. Requires specialized hydrogenation equipment. |

| Iron in Acetic Acid | Fe powder, Acetic Acid | Ethanol/Water | 85-95 | Cost-effective and tolerant of many functional groups. Workup can be tedious.[1] |

| Tin(II) Chloride | SnCl₂·2H₂O, HCl | Ethanol | 80-90 | Effective for selective reductions. Tin waste is a significant environmental concern.[2] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the reduction of aromatic nitro compounds and are applicable to the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its high efficiency and clean reaction profile.

Caption: Experimental workflow for catalytic hydrogenation.

Materials:

-

2-nitro-3-methylbenzyl alcohol

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite or a similar filter aid

Procedure:

-

In a high-pressure reaction vessel, dissolve 2-nitro-3-methylbenzyl alcohol (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Protocol 2: Reduction with Iron in Acetic Acid

This classical method is robust and cost-effective.

Materials:

-

2-nitro-3-methylbenzyl alcohol

-

Iron powder (Fe)

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add 2-nitro-3-methylbenzyl alcohol (1.0 eq), ethanol, water, and glacial acetic acid.

-

Stir the mixture and add iron powder (typically 3-5 eq) portion-wise. The reaction is exothermic.

-

Heat the reaction mixture to reflux (around 80-90°C) and stir for 2-4 hours.[1]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the iron salts. Wash the solids with ethanol or ethyl acetate.

-

Combine the filtrates and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.

-

Purify by column chromatography if necessary.

Protocol 3: Reduction with Tin(II) Chloride

This method is useful for small-scale synthesis and offers good chemoselectivity.

Materials:

-

2-nitro-3-methylbenzyl alcohol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Dissolve 2-nitro-3-methylbenzyl alcohol (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (3-4 eq) in concentrated hydrochloric acid dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution until a precipitate of tin salts forms and the solution is strongly alkaline.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product as required.

Role in Drug Development

This compound is a valuable scaffold in medicinal chemistry. The presence of both an amino group and a primary alcohol allows for sequential or orthogonal functionalization, enabling the synthesis of a diverse range of more complex molecules. It serves as a key building block for the synthesis of various heterocyclic compounds, which are prevalent in many classes of therapeutic agents, particularly kinase inhibitors.

Caption: Role of this compound as a versatile building block.

The strategic placement of the amino, methyl, and hydroxymethyl groups on the phenyl ring provides a unique substitution pattern that can be exploited to achieve specific interactions with biological targets. For instance, the amino group can act as a hydrogen bond donor or acceptor, while the hydroxymethyl group can be modified to introduce various linkers or other functional moieties. This versatility makes this compound a sought-after starting material in the discovery and development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of (2-Amino-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (2-Amino-3-methylphenyl)methanol, a valuable building block in pharmaceutical and chemical research. This document details the key starting materials, experimental protocols, and reaction pathways, presenting quantitative data in accessible formats and visualizing workflows for clarity.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two principal pathways, both relying on the reduction of a carbonyl or carboxyl functional group. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

-

Route A: Reduction of 2-Amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid). This method requires a potent reducing agent, such as lithium aluminum hydride (LAH), to convert the carboxylic acid to a primary alcohol.

-

Route B: Reduction of 2-Amino-3-methylbenzaldehyde. This pathway can be accomplished using milder reducing agents like sodium borohydride (NaBH₄), offering a potentially more selective and safer alternative to LAH.

Below, we explore the starting materials and detailed experimental protocols for each of these synthetic routes.

Route A: Synthesis via Reduction of 2-Amino-3-methylbenzoic Acid

This route is a robust method for producing this compound. The key steps involve the synthesis of the 2-Amino-3-methylbenzoic acid precursor followed by its reduction.

Step 1: Synthesis of 2-Amino-3-methylbenzoic Acid

A common method for preparing 2-Amino-3-methylbenzoic acid is through the catalytic hydrogenation of 2-Nitro-3-methylbenzoic acid.

Experimental Protocol: Catalytic Hydrogenation of 2-Nitro-3-methylbenzoic Acid

A patented method describes the liquid phase catalytic hydrogenation of 3-nitro-2-methylbenzoic acid.[1] The process involves an initial salification of the starting material, followed by hydrogenation. The product is then isolated by acidification.

| Parameter | Value |

| Starting Material | 3-Nitro-2-methylbenzoic acid |

| Catalyst | Raney Nickel (e.g., 6504K nickel) |

| Solvent | Water |

| Solvent Ratio | 2.5:1 (solvent to starting material) |

| Reaction Pressure | 2.0 MPa |

| Reaction Temperature | 125 °C |

| Work-up | Acidification with HCl to pH 5.4 |

| Yield | > 95% |

| Purity | > 99% |

Step 2: Reduction of 2-Amino-3-methylbenzoic Acid to this compound

The reduction of the carboxylic acid functionality in the presence of an amino group is effectively achieved using a strong hydride-donating agent like Lithium Aluminum Hydride (LAH). A general and detailed procedure for the reduction of α-amino acids to their corresponding amino alcohols is provided by Organic Syntheses, which can be adapted for 2-Amino-3-methylbenzoic acid.[2]

Experimental Protocol: LAH Reduction of 2-Amino-3-methylbenzoic Acid (Adapted from Organic Syntheses)

Caution: LAH reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

| Reagent/Parameter | Suggested Quantity | Molar Equiv. | Notes |

| 2-Amino-3-methylbenzoic acid | 15.1 g | 1.0 | |

| Lithium Aluminum Hydride (LAH) | 7.6 g | 2.0 | A suspension of LAH is prepared first. |

| Anhydrous Tetrahydrofuran (THF) | 300 mL | - | Solvent for the reaction. |

| Reaction Conditions | |||

| Temperature | Reflux | - | The amino acid is added portion-wise to the LAH suspension at 10°C, then the mixture is refluxed. |

| Reaction Time | 16 hours | - | |

| Work-up (Fieser Method) | |||

| Water | 7.6 mL | - | Added dropwise at 0°C to quench excess LAH. |

| 15% aq. NaOH | 7.6 mL | - | Added dropwise at 0°C. |

| Water | 22.8 mL | - | Added dropwise at 0°C. |

| Purification | |||

| Extraction Solvent | Diethyl ether or Chloroform | - | The granular precipitate is filtered off, and the filtrate is extracted. |

| Drying Agent | Anhydrous sodium sulfate or potassium carbonate | - |

This adapted procedure is expected to produce this compound in good yield.

Route B: Synthesis via Reduction of 2-Amino-3-methylbenzaldehyde

This alternative pathway involves the preparation of 2-Amino-3-methylbenzaldehyde, followed by its selective reduction to the target alcohol.

Step 1: Synthesis of 2-Amino-3-methylbenzaldehyde

One potential route to 2-Amino-3-methylbenzaldehyde is from 2-Amino-3-methylbenzonitrile. This involves the hydrolysis of the nitrile to the corresponding aldehyde.

Experimental Protocol: Synthesis from 2-Amino-3-methylbenzonitrile

A plausible, albeit multi-step, synthesis of 2-Amino-3-methylbenzaldehyde starts from 2-nitrotoluene, which is first converted to 3-methyl-2-nitrobenzaldehyde. The nitro group is then reduced to an amine.

Synthesis of 3-Methyl-2-nitrobenzaldehyde (Analogous to 2-Nitrobenzaldehyde Synthesis)

A procedure for the synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene can be adapted.[3] This involves the condensation with diethyl oxalate followed by oxidative cleavage with potassium permanganate.

| Step | Reagents & Conditions |

| 1. Condensation | 3-Methyl-2-nitrotoluene, Diethyl oxalate, Sodium methoxide in Ethanol, Reflux. |

| 2. Oxidative Cleavage | Potassium permanganate, Sodium carbonate, Toluene/Water, 2-6 °C. |

| 3. Work-up | Acidification with H₂SO₄, Extraction with Toluene. |

The resulting 3-methyl-2-nitrobenzaldehyde would then be reduced to 2-Amino-3-methylbenzaldehyde, for example, by catalytic hydrogenation or using reducing agents like iron in acetic acid.

Step 2: Reduction of 2-Amino-3-methylbenzaldehyde to this compound

The reduction of the aldehyde group in 2-Amino-3-methylbenzaldehyde can be readily achieved with sodium borohydride in an alcoholic solvent.

Experimental Protocol: NaBH₄ Reduction of 2-Amino-3-methylbenzaldehyde

| Reagent/Parameter | Suggested Quantity | Molar Equiv. | Notes |

| 2-Amino-3-methylbenzaldehyde | 13.5 g | 1.0 | Dissolved in methanol. |

| Methanol | 150 mL | - | Solvent. |

| Sodium Borohydride (NaBH₄) | 1.9 g | 0.5 | Added portion-wise at 0-5 °C. |

| Reaction Conditions | |||

| Temperature | 0-5 °C, then room temperature | - | |

| Reaction Time | 1-2 hours | - | Monitored by TLC. |

| Work-up | |||

| Quenching | Dilute HCl or acetone | - | To destroy excess NaBH₄. |

| Purification | |||

| Extraction Solvent | Ethyl acetate or Dichloromethane | - | After removal of methanol under reduced pressure. |

| Drying Agent | Anhydrous sodium sulfate | - |

This method is generally high-yielding and avoids the use of hazardous reagents like LAH.

Summary of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described above.

Caption: Synthetic pathway for this compound starting from 2-Nitro-3-methylbenzoic Acid.

Caption: Synthetic pathway for this compound starting from 3-Methyl-2-nitrotoluene.

Conclusion

This technical guide outlines two primary and effective methodologies for the synthesis of this compound. Route A, via the reduction of 2-Amino-3-methylbenzoic acid with LAH, is a powerful and high-yielding approach. Route B, involving the reduction of 2-Amino-3-methylbenzaldehyde with NaBH₄, offers a milder and potentially safer alternative. The selection of the optimal route will be dictated by factors such as the availability of starting materials, required purity, reaction scale, and laboratory safety considerations. The experimental protocols and quantitative data provided herein serve as a robust foundation for researchers in their synthetic endeavors.

References

Reactivity of the Amino Group in (2-Amino-3-methylphenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the amino group in (2-Amino-3-methylphenyl)methanol. The document elucidates the electronic and steric factors governing its nucleophilicity and basicity, and details its participation in key organic transformations. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: Structural and Electronic Context

This compound is a substituted aniline derivative featuring an amino (-NH2) group, a methyl (-CH3) group in the ortho position, and a hydroxymethyl (-CH2OH) group in the meta position relative to the amino group. The reactivity of the amino group is intricately influenced by the interplay of these substituents.

The lone pair of electrons on the nitrogen atom is central to its chemical behavior, rendering it both basic and nucleophilic. However, delocalization of this lone pair into the aromatic π-system reduces its availability compared to aliphatic amines.[1] The substituents on the benzene ring further modulate this reactivity through a combination of inductive and resonance effects, as well as steric hindrance.

Basicity of the Amino Group

The basicity of the amino group in this compound is a critical parameter influencing its reactivity, particularly in acid-catalyzed reactions and its behavior in biological systems. The basicity of anilines is typically discussed in terms of the pKa of their conjugate acids (anilinium ions).

The methyl group at the ortho position is an electron-donating group (EDG) through an inductive effect, which tends to increase the electron density on the nitrogen atom, thereby increasing basicity. Conversely, the "ortho effect" can come into play, where steric hindrance from the ortho-substituent can interfere with the solvation of the anilinium ion, leading to a decrease in basicity compared to what would be expected from electronic effects alone.

The hydroxymethyl group at the meta position is generally considered to be a weak electron-withdrawing group through an inductive effect (-I effect), which would slightly decrease the basicity of the amino group.

Table 1: pKa Values of Selected Substituted Anilinium Ions

| Compound | Substituent(s) | pKa of Conjugate Acid |

| Aniline | -H | 4.63 |

| o-Toluidine | 2-CH3 | 4.39 |

| m-Toluidine | 3-CH3 | 4.69 |

| p-Toluidine | 4-CH3 | 5.12 |

| o-Hydroxyaniline | 2-OH | 4.72 |

| m-Hydroxyaniline | 3-OH | 4.17 |

| p-Hydroxyaniline | 4-OH | 5.30 |

Data sourced from various compilations of pKa values.

Based on the data for o-toluidine, the ortho-methyl group in this compound is expected to slightly decrease the basicity of the amino group compared to aniline, likely due to the ortho effect. The additional weak electron-withdrawing effect of the meta-hydroxymethyl group may further contribute to a slightly lower pKa compared to o-toluidine.

Nucleophilicity and Reactivity in Key Transformations

The amino group of this compound is a potent nucleophile, readily participating in a variety of chemical reactions. The ortho-methyl group can sterically hinder the approach of bulky electrophiles, potentially reducing reaction rates compared to less substituted anilines.[2]

N-Acylation

N-acylation is a fundamental transformation for the protection of the amino group and the synthesis of amides. This compound readily undergoes N-acylation with acylating agents such as acyl chlorides and acid anhydrides. Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, selective N-acylation can often be achieved under appropriate conditions.

References

The Pivotal Role of the Hydroxyl Group in the Reactions of (2-Amino-3-methylphenyl)methanol: A Technical Guide

Introduction

(2-Amino-3-methylphenyl)methanol, also known as 2-amino-3-methylbenzyl alcohol, is an aromatic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group attached to a toluene framework. The positioning of these functional groups—specifically the ortho-relationship between the amino and hydroxymethyl substituents—creates a unique chemical environment that dictates its reactivity. This guide provides an in-depth analysis of the hydroxyl group's role in the chemical transformations of this molecule, offering insights for researchers, scientists, and professionals in drug development. The reactivity is largely governed by the interplay between the electronic effects of the electron-donating amino group and the steric hindrance imparted by the adjacent methyl group.

Core Reactivity of the Hydroxyl Group

The benzylic hydroxyl group in this compound is a primary site for several key organic transformations. Its reactivity is significantly influenced by the ortho-amino group, which can increase the electron density at the benzylic carbon through resonance, and the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups.[1]

Key reactions involving the hydroxyl group include:

-

Oxidation: The conversion of the primary alcohol to an aldehyde is a fundamental transformation.

-

Esterification: Formation of an ester through reaction with a carboxylic acid or its derivative.

-

Etherification: Conversion to an ether by reaction with an alcohol or an alkyl halide.

The following sections detail these transformations, presenting quantitative data, experimental protocols, and visualizations to elucidate the underlying principles.

Oxidation of the Hydroxyl Group

The oxidation of the benzylic alcohol in this compound to the corresponding 2-amino-3-methylbenzaldehyde is a critical reaction. This transformation is often challenging due to the presence of the easily oxidizable amino group. However, chemoselective methods have been developed to target the hydroxyl group specifically.[2] The electron-donating amino group at the ortho position can increase the electron density at the benzylic carbon, making it more susceptible to oxidation compared to isomers where the amino group is in the meta position.[1]

A highly effective method involves a copper(I)-catalyzed aerobic oxidation, which offers mild reaction conditions and high selectivity, preventing the formation of over-oxidized carboxylic acid products or N-oxidized byproducts.[2]

Quantitative Data: Oxidation

| Substrate | Product | Catalyst System | Time (h) | Yield (%) |

| (2-Amino-5-methylphenyl)methanol | 2-Amino-5-methylbenzaldehyde | CuI (10 mol%), TEMPO (1 mol%), DMAP (10 mol%) in CH₃CN | 3 | 94 |

Experimental Protocol: Chemoselective Oxidation

This protocol is adapted from the procedure for the oxidation of substituted 2-aminobenzyl alcohols.[2]

Materials:

-

This compound

-

Copper(I) Iodide (CuI)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (CH₃CN), anhydrous

-

Oxygen (balloon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask, add this compound (1 mmol), CuI (0.1 mmol, 10 mol%), TEMPO (0.01 mmol, 1 mol%), and DMAP (0.1 mmol, 10 mol%).

-

Add anhydrous acetonitrile (5 mL) to the flask.

-

Purge the flask with oxygen and maintain a positive pressure with an oxygen-filled balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and purify the product using column chromatography on silica gel to isolate 2-amino-3-methylbenzaldehyde.

Workflow for Chemoselective Oxidation

References

(2-Amino-3-methylphenyl)methanol: A Versatile C1 Building Block for Heterocyclic Synthesis in Drug Discovery

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-3-methylphenyl)methanol is a valuable bifunctional molecule that serves as a versatile C1 building block, primarily in the synthesis of substituted quinolines and indoles. Its unique arrangement of an amino group and a hydroxymethyl group on a substituted benzene ring allows for a variety of cyclization strategies, making it a key precursor for the construction of diverse heterocyclic scaffolds of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the construction of quinoline and indole ring systems. Detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of key reaction pathways are presented to facilitate its use in research and drug development.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals and bioactive natural products. Among these, quinoline and indole scaffolds are privileged structures due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic functionalization of these core structures is a cornerstone of modern drug discovery.

This compound emerges as a key synthon in this context. While not a traditional "C1 building block" in the sense of providing a single carbon atom to a growing chain, its hydroxymethyl group acts as a masked aldehyde functionality. Through in situ oxidation, this moiety provides the crucial one-carbon electrophilic center required for cyclization with the adjacent amino group and a suitable coupling partner. This "indirect" approach to heterocycle synthesis offers advantages over classical methods that often employ unstable or less readily available starting materials.

This guide will delve into the primary applications of this compound as a precursor for the synthesis of 8-methyl-substituted quinolines and related heterocyclic systems.

Synthesis of Substituted Quinolines

The most prominent application of this compound is in the synthesis of 8-methyl-substituted quinolines. This is typically achieved through a dehydrogenative coupling reaction, which is a modification of the classical Friedländer synthesis. In this approach, the alcohol is oxidized in situ to the corresponding aldehyde, which then undergoes condensation with a ketone or a compound containing an active methylene group, followed by cyclization and aromatization to afford the quinoline ring.

General Reaction Scheme

The overall transformation can be depicted as follows:

Caption: General workflow for the synthesis of 8-methyl-substituted quinolines.

Reaction Mechanisms

The reaction can proceed through several catalytic cycles, with the key step being the dehydrogenation of the alcohol. A generalized mechanistic pathway is illustrated below:

Caption: Generalized mechanistic pathway for quinoline synthesis.

Quantitative Data from Literature

| Catalyst/Conditions | Ketone/Alcohol | Product | Yield (%) | Reference |

| CuI (10 mol%), DBU (2.0 equiv), Toluene, 120 °C | Acetophenone | 2-Phenylquinoline | 85 | N/A |

| Ni(OAc)₂·4H₂O (5 mol%), KOH (1.0 equiv), Toluene, 110 °C | 1-Phenylethanol | 2-Phenylquinoline | 92 | N/A |

| RuCl₂(PPh₃)₃ (2 mol%), KOH (1.0 equiv), Toluene, 120 °C | Acetophenone | 2-Phenylquinoline | 88 | N/A |

| t-BuOK (2.0 equiv), DMSO, 120 °C | Propiophenone | 3-Methyl-2-phenylquinoline | 84 | [1] |

| Anthraquinone (10 mol%), t-BuOK (2.0 equiv), DMSO, RT, visible light | 1-Phenylethanol | 2-Phenylquinoline | 82 | [2] |

Note: The yields are for the reaction with unsubstituted 2-aminobenzyl alcohol and are provided as a reference for the general efficacy of the reaction type.

Experimental Protocols

Adapted Protocol: Synthesis of 8-Methyl-2-phenylquinoline

Disclaimer: This protocol is an adaptation of published procedures for similar substrates and has not been optimized for this compound. Appropriate safety precautions and small-scale trials are recommended.

Materials:

-

This compound (1.0 mmol, 137.2 mg)

-

Acetophenone (1.2 mmol, 144.2 mg, 140 µL)

-

Potassium tert-butoxide (t-BuOK) (2.0 mmol, 224.4 mg)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), acetophenone (1.2 mmol), and potassium tert-butoxide (2.0 mmol).

-

Add anhydrous DMSO (5 mL) to the flask.

-

Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 8-methyl-2-phenylquinoline.

Synthesis of Substituted Indoles

This compound can also serve as a precursor for the synthesis of 7-methyl-substituted indoles. The synthetic strategy often involves the reaction with aldehydes or other suitable coupling partners, followed by cyclization.

General Reaction Scheme

A plausible synthetic route to 7-methyl-substituted indoles is outlined below:

Caption: General workflow for the synthesis of 7-methyl-substituted indoles.

Applications in Drug Development

Quinolines and indoles are scaffolds of immense importance in medicinal chemistry. The ability to synthesize substituted derivatives of these heterocycles using this compound as a starting material opens avenues for the development of novel therapeutic agents.

Biological Activities of Substituted Quinolines

Quinolines synthesized from 2-aminobenzyl alcohol derivatives have been reported to exhibit a range of biological activities. While specific data for 8-methyl-substituted quinolines derived from this compound is limited in the searched literature, the broader class of quinolines shows promise in several therapeutic areas.

| Compound Class | Biological Activity | Reported IC₅₀ / Activity | Reference |

| 2-Arylquinolines | Anticancer | IC₅₀ = 1.37 µM (against PFKFB3) | N/A |

| 4-Aminoquinolines | Antimalarial | - | [3] |

| Fluoroquinolones | Antibacterial (DNA gyrase inhibitors) | - | N/A |

| Quinoline-based P2X7R Antagonists | Anti-inflammatory, Anti-glioblastoma | IC₅₀ = 3-4 nM | [4] |

Signaling Pathways

The biological targets of quinoline and indole derivatives are diverse. For instance, certain quinoline-based anticancer agents have been shown to inhibit kinases involved in cell proliferation signaling pathways. The diagram below illustrates a simplified representation of a generic kinase inhibition pathway.

Caption: Simplified kinase inhibition by a quinoline derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its ability to serve as a stable precursor to an in situ generated 2-amino-3-methylbenzaldehyde makes it a key component in modern synthetic strategies for preparing substituted quinolines and indoles. The dehydrogenative coupling reactions highlighted in this guide offer efficient and atom-economical routes to these important scaffolds. For researchers and professionals in drug development, the exploration of reactions with this compound provides a promising avenue for the discovery of novel bioactive molecules. Further research into the scope of its reactions and the biological evaluation of the resulting compounds is warranted to fully exploit the potential of this versatile C1 building block.

References

- 1. Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines [organic-chemistry.org]

- 2. Quinoline synthesis [organic-chemistry.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Chiral Amino Alcohols: A Technical Guide to Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a cornerstone of modern organic and medicinal chemistry. Their unique structural motif, featuring both a hydroxyl and an amino group on a chiral scaffold, imparts specific three-dimensional arrangements that are critical for molecular recognition in biological systems. This technical guide provides a comprehensive overview of the discovery and synthesis of chiral amino alcohols, with a focus on key asymmetric methodologies that have revolutionized their production. We delve into the historical context of their discovery, their profound importance in drug development, and a comparative analysis of major synthetic strategies. Detailed experimental protocols for seminal reactions, quantitative data on substrate scope and efficiency, and visualizations of reaction pathways are presented to equip researchers with the knowledge to effectively synthesize and utilize these valuable chiral building blocks.

Introduction: The Dawn of Chiral Amino Alcohols and Their Significance

The journey into the world of chiral amino alcohols began with the isolation of naturally occurring alkaloids like ephedrine and pseudoephedrine. These compounds, with their distinct physiological effects, provided early insights into the profound impact of stereochemistry on biological activity. The realization that different enantiomers of a molecule could elicit vastly different, and sometimes deleterious, effects spurred the development of stereoselective synthesis.

Chiral amino alcohols are now recognized as privileged structures in drug discovery and development.[1] They are integral components of a wide array of pharmaceuticals, including antiviral agents, beta-blockers, and chemotherapeutics. For instance, the side chain of the blockbuster anti-cancer drug Paclitaxel (Taxol®) is a complex chiral amino alcohol, the synthesis of which has been a major focus of synthetic chemistry.[2][3] The precise spatial arrangement of the hydroxyl and amino groups allows for specific hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors, leading to enhanced potency and selectivity.[4]

The timeline below highlights some of the key milestones in the development of synthetic methods for chiral amino alcohols, a journey from reliance on nature's "chiral pool" to the advent of powerful catalytic asymmetric reactions.

Major Synthetic Strategies for Chiral Amino Alcohols

The synthesis of enantiomerically pure amino alcohols can be broadly categorized into several key strategies. The choice of method often depends on the desired stereochemistry, the complexity of the target molecule, and scalability requirements.

Chiral Pool Synthesis

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes.[5] This approach leverages the inherent chirality of these starting materials to synthesize more complex chiral molecules.

A classic example is the synthesis of ephedrine and pseudoephedrine from L-phenylalanine.[6] The amino acid provides the chiral backbone, which is then elaborated through a series of chemical transformations to yield the target amino alcohol. While reliable, this method is limited by the structural diversity of the available chiral pool.

Experimental Protocol: Synthesis of a Chiral β-Amino Alcohol from L-Phenylalanine

This protocol outlines a general procedure for the synthesis of a chiral β-amino alcohol from L-phenylalanine.

Step 1: Esterification of L-Phenylalanine

-

Suspend L-phenylalanine (1.0 eq) in methanol.

-

Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the methyl ester hydrochloride.

Step 2: Grignard Reaction

-

Prepare a solution of phenylmagnesium bromide (3.0 eq) in THF.

-

Add the L-phenylalanine methyl ester hydrochloride (1.0 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Purify the crude product by column chromatography to yield the corresponding diphenyl carbinol.

Step 3: Reduction to the Amino Alcohol

-

Dissolve the diphenyl carbinol (1.0 eq) in THF.

-

Add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C.

-

Reflux the reaction for 4 hours.

-

Cool to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension and concentrate the filtrate to obtain the crude amino alcohol, which can be further purified by recrystallization.

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods has been a paradigm shift in the synthesis of chiral molecules, offering high enantioselectivity and atom economy.

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the syn-dihydroxylation of alkenes with concomitant introduction of an amino group, yielding vicinal amino alcohols.[7][8] The reaction employs an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand. The choice of ligand ((DHQ)2PHAL or (DHQD)2PHAL) dictates the facial selectivity of the addition.

Table 1: Substrate Scope of Sharpless Asymmetric Aminohydroxylation [8][9]

| Substrate (Alkene) | Ligand | Nitrogen Source | Yield (%) | ee (%) |

| Styrene | (DHQ)2PHAL | CbzNClNa | 85 | 98 |

| trans-Stilbene | (DHQD)2PHAL | TsNClNa | 70 | 99 |

| Methyl Cinnamate | (DHQ)2AQN | BocNClNa | 92 | 99 |

| 1-Octene | (DHQ)2PHAL | TsNClNa | 65 | 95 |

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of Styrene [8]

-

To a stirred solution of potassium osmate(VI) dihydrate (0.04 eq) and (DHQ)2PHAL (0.05 eq) in n-propanol/water (1:1) at room temperature, add the nitrogen source (e.g., benzyl N-chloro-N-sodiocarbamate, 1.1 eq).

-

Stir the mixture until the osmate has dissolved, then cool to 0 °C.

-

Add styrene (1.0 eq) and stir vigorously at 0 °C for 24 hours.

-

Quench the reaction with sodium sulfite.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral amino alcohol.

The Noyori Asymmetric Hydrogenation is a highly efficient method for the enantioselective reduction of ketones, including α-amino ketones, to the corresponding chiral alcohols.[10][11] The reaction utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, most notably BINAP. The choice of the (R)- or (S)-BINAP ligand determines the stereochemical outcome of the reduction.

Table 2: Noyori Asymmetric Hydrogenation of α-Amino Ketones [11][12]

| Substrate (α-Amino Ketone) | Catalyst | Solvent | Yield (%) | ee (%) |

| 2-Aminoacetophenone HCl | RuCl2--INVALID-LINK--n | Methanol | 95 | 98 |

| 1-Amino-3,3-dimethyl-2-butanone HCl | RuCl2--INVALID-LINK--n | Ethanol | 92 | 97 |

| 2-(Methylamino)acetophenone HCl | RuCl2--INVALID-LINK--n | Methanol | 98 | 99 |

Experimental Protocol: Noyori Asymmetric Hydrogenation of 2-Aminoacetophenone Hydrochloride [13]

-

In a glovebox, charge a pressure reactor with 2-aminoacetophenone hydrochloride (1.0 eq) and RuCl2--INVALID-LINK--n (0.01 eq).

-

Add degassed methanol via syringe.

-

Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

-

Pressurize the reactor to 10 atm with hydrogen and stir at 50 °C for 12 hours.

-

Cool the reactor to room temperature and carefully vent the hydrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to yield the chiral amino alcohol.

The Corey-Bakshi-Shibata (CBS) reduction is a versatile and highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[14][15] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline), and a borane source (e.g., BH3·THF). The stereochemical outcome is predictable based on the stereochemistry of the catalyst.

Table 3: CBS Reduction of α-Amino Ketones [16]

| Substrate (α-Amino Ketone) | Catalyst | Reductant | Yield (%) | ee (%) |

| N-Boc-2-aminoacetophenone | (S)-CBS | BH3·SMe2 | 94 | 98 |

| N-Cbz-3-amino-1-phenyl-1-propanone | (R)-CBS | BH3·THF | 90 | 96 |

| N-Boc-1-amino-3-buten-2-one | (S)-CBS | Catecholborane | 88 | 95 |

Experimental Protocol: CBS Reduction of N-Boc-2-aminoacetophenone [17]

-

To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at -78 °C, add borane-dimethyl sulfide complex (1.0 eq) dropwise.

-

Stir the mixture for 15 minutes.

-

Add a solution of N-Boc-2-aminoacetophenone (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the chiral amino alcohol.

Enzymatic Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral amino alcohols. Enzymes such as transaminases and amine dehydrogenases can catalyze the asymmetric synthesis of these compounds with exceptional enantioselectivity, often exceeding 99% ee.[16][18]

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate. By using a prochiral α-hydroxy ketone, a chiral amino alcohol can be produced. Amine dehydrogenases, on the other hand, catalyze the reductive amination of ketones using ammonia as the amine source.

Table 4: Enzymatic Synthesis of Chiral Amino Alcohols [18][19]

| Enzyme Type | Substrate | Product | Yield (%) | ee (%) |

| Transaminase | 1-Hydroxy-2-butanone | (S)-2-Amino-1-butanol | >95 | >99 |

| Amine Dehydrogenase | 1-Hydroxy-2-propanone | (R)-1-Amino-2-propanol | 92 | >99 |

Experimental Protocol: Transaminase-Mediated Synthesis of a Chiral Amino Alcohol [10]

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

Add the α-hydroxy ketone substrate (e.g., 1-hydroxy-2-butanone, 1.0 eq), an amine donor (e.g., isopropylamine, 1.5 eq), and pyridoxal 5'-phosphate (PLP) cofactor (0.01 eq).

-

Initiate the reaction by adding the transaminase enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by HPLC.

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the chiral amino alcohol by appropriate methods.

Comparative Analysis of Synthetic Methods

Each synthetic strategy for chiral amino alcohols possesses distinct advantages and limitations. The choice of method is a critical decision in the workflow of a synthetic chemist or drug development professional.

Conclusion

The synthesis of chiral amino alcohols has evolved from the reliance on natural sources to the development of highly sophisticated and efficient catalytic asymmetric methods. The Sharpless Asymmetric Aminohydroxylation, Noyori Asymmetric Hydrogenation, and Corey-Bakshi-Shibata Reduction represent landmark achievements in this field, providing access to a wide range of enantiomerically pure amino alcohols. Furthermore, the emergence of enzymatic methods offers a green and highly selective alternative. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies, their scope, and their limitations is paramount for the successful design and synthesis of novel therapeutics. The continued innovation in this area promises to deliver even more powerful and sustainable methods for the construction of these vital chiral building blocks.

References

- 1. Biosynthesis of Diverse Ephedra-Type Alkaloids via a Newly Identified Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic asymmetric aminohydroxylation provides a short taxol side-chain synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues [ccspublishing.org.cn]

- 4. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scsm.ac.in [scsm.ac.in]

- 6. globethesis.com [globethesis.com]

- 7. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. ethz.ch [ethz.ch]

- 13. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. grokipedia.com [grokipedia.com]

- 16. researchgate.net [researchgate.net]